molecular formula C6H7BO4S B14019762 2-Borono-4-methylthiophene-3-carboxylic acid

2-Borono-4-methylthiophene-3-carboxylic acid

Cat. No.: B14019762
M. Wt: 186.00 g/mol
InChI Key: HEFBPCSDPFNVOS-UHFFFAOYSA-N
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Description

2-Borono-4-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H7BO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its boronic acid functional group, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-4-methylthiophene-3-carboxylic acid typically involves the borylation of 4-methylthiophene-3-carboxylic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-4-methylthiophene-3-carboxylic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Borono-4-methylthiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Borono-4-methylthiophene-3-carboxylic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 2-Borono-4-methylthiophene-3-carboxylic acid is unique due to its combination of a boronic acid group and a thiophene ring, which provides distinct electronic properties and reactivity. This makes it particularly valuable in synthesizing complex organic molecules and materials .

Properties

Molecular Formula

C6H7BO4S

Molecular Weight

186.00 g/mol

IUPAC Name

2-borono-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H7BO4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2,10-11H,1H3,(H,8,9)

InChI Key

HEFBPCSDPFNVOS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CS1)C)C(=O)O)(O)O

Origin of Product

United States

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